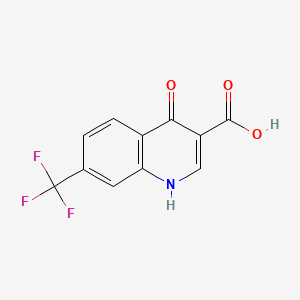

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)5-1-2-6-8(3-5)15-4-7(9(6)16)10(17)18/h1-4H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRIVPOTERXIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966092 | |

| Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

51776-97-7, 574-92-5 | |

| Record name | 1,4-Dihydro-4-oxo-7-(trifluoromethyl)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51776-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-7-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051776977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 574-92-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 574-92-5), a fluorinated quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific compound, this guide also includes information on its closely related ethyl ester precursor and discusses potential biological activities based on the known pharmacology of similar quinoline-based compounds.

Chemical and Physical Properties

This compound is a heterocyclic compound with a quinoline core, substituted with a hydroxyl group at the 4-position, a trifluoromethyl group at the 7-position, and a carboxylic acid at the 3-position.[1] It is typically available as an off-white powder.[1][2]

| Property | Value | Source |

| CAS Number | 574-92-5 | [1] |

| Molecular Formula | C₁₁H₆F₃NO₃ | [1] |

| Molecular Weight | 257.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | [1] |

| Physical Description | Off-white powder | [1][2] |

| Melting Point | >300 °C (for the ethyl ester) | [3] |

Synthesis

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

The synthesis of the ethyl ester precursor typically involves the reaction of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME).[4]

Experimental Protocol (Proposed):

A mixture of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate is heated, often in a high-boiling point solvent such as Dowtherm A, to facilitate the Gould-Jacobs reaction. The initial condensation is followed by a thermal cyclization to form the quinoline ring system.

Caption: Proposed synthesis of the ethyl ester precursor.

Step 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Experimental Protocol (Proposed):

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is treated with an aqueous base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol. The reaction mixture is typically heated to reflux to drive the hydrolysis to completion. After the reaction, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product, which can then be collected by filtration.

Caption: Proposed hydrolysis of the ethyl ester to the final product.

Spectroscopic Data

Specific spectroscopic data for this compound is not currently available in public databases. For reference, the ¹H NMR data for the precursor, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, is available.[5]

Table of Spectroscopic Data (Data for Ethyl Ester Precursor):

| Technique | Data | Source |

| ¹H NMR | Spectrum available | [5] |

| ¹³C NMR | Data not available | |

| Mass Spec | Data not available |

Potential Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities.

4.1. Dihydroorotate Dehydrogenase (DHODH) Inhibition

Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[6][7] Inhibition of DHODH depletes the cellular pool of pyrimidines, which is essential for DNA and RNA synthesis, thereby halting cell proliferation. This mechanism is a validated target for anticancer and anti-inflammatory drugs.

Caption: Potential mechanism via DHODH inhibition.

4.2. Wnt/β-catenin Pathway Activation

Recent studies have shown that certain quinoline carboxylic acid derivatives can act as activators of the Wnt/β-catenin signaling pathway.[8] This pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer and metabolic disorders. Activation of this pathway could have therapeutic implications in specific contexts.

Caption: Potential activation of the Wnt/β-catenin pathway.

4.3. Anti-inflammatory and Analgesic Properties

Derivatives of 7-(trifluoromethyl)quinoline have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[9] These compounds may exert their effects through various mechanisms, including the modulation of inflammatory mediators.

Safety and Hazards

Based on available safety data, this compound is considered harmful if swallowed and causes skin and serious eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Disclaimer: This document is intended for informational purposes for a technical audience. The proposed experimental protocols are based on established chemical principles and literature on related compounds, but have not been experimentally validated for this specific molecule. Researchers should conduct their own literature searches and safety assessments before commencing any experimental work. The discussion of biological activities is based on the broader class of quinoline compounds and does not represent confirmed activities for CAS 574-92-5.

References

- 1. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 3. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE | 391-02-6 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR spectrum [chemicalbook.com]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0233638) [np-mrd.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and drug discovery. The physicochemical properties of this compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details standard experimental methodologies for their determination, and presents logical workflows relevant to its characterization. This document is intended to serve as a vital resource for researchers engaged in the development of novel therapeutics based on the quinoline scaffold.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data, compiled from various chemical databases and literature sources, provides a foundational understanding of the molecule's physical and chemical characteristics.

| Property | Value | Data Source(s) |

| Molecular Formula | C₁₁H₆F₃NO₃ | PubChem[1] |

| Molecular Weight | 257.16 g/mol | PubChem[1] |

| CAS Number | 574-92-5 | ChemicalBook, Haz-Map[2] |

| Appearance | Off-white / Beige Crystalline Powder | Sigma-Aldrich MSDS, ChemicalBook[1][2] |

| Melting Point | 259-260 °C (decomposes) | ChemicalBook[3] |

| Boiling Point | 380.3 ± 42.0 °C (Predicted) | ChemicalBook |

| pKa (Acid Dissociation Constant) | 0.52 ± 0.30 (Predicted) | ChemicalBook |

| logP (Octanol-Water Partition Coefficient) | 2.7 (Computed) | PubChem[1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | ChemicalBook |

Experimental Protocols for Property Determination

Accurate experimental determination of physicochemical properties is paramount for drug development. The following section details standard methodologies that can be employed to validate the computed and predicted values for this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.

Methodology:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A sharp melting range is indicative of a pure compound.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To quantify the solubility of the compound in an aqueous medium, a critical factor for bioavailability.

Methodology:

-

An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

-

The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The solubility is reported in units such as mg/mL or µM.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant, which governs the ionization state of the molecule at different pH values.

Methodology:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination (Shake-Flask Method)

Objective: To measure the lipophilicity of the compound, a key factor in its ability to cross biological membranes.

Methodology:

-

A solution of this compound is prepared in a biphasic system of n-octanol and a pH 7.4 buffer.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is established.

-

The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

The concentration of the compound in both phases is determined using an appropriate analytical technique like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualized Workflows and Biological Context

Visual diagrams are essential for conceptualizing complex processes and relationships. The following section provides a logical workflow for physicochemical characterization and a representative signaling pathway where quinoline derivatives have shown activity.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination and application of the key physicochemical properties of a novel compound like this compound.

Biological Context: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

While the specific biological targets of this compound are not extensively documented, related quinoline carboxylic acids have been investigated as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH).[4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation. Inhibition of this pathway is a therapeutic strategy for cancer and autoimmune diseases.[4]

The diagram below illustrates the role of DHODH in the pyrimidine biosynthesis pathway and the inhibitory action of quinoline carboxylic acid-based drugs.

Conclusion

The physicochemical properties of this compound presented in this guide are fundamental to its rational development as a potential therapeutic agent. The provided experimental protocols offer standardized approaches for the validation of these properties, ensuring data quality and reproducibility. Understanding these characteristics allows researchers to predict the ADME profile of the compound, guide formulation strategies, and interpret biological activity data more effectively. The quinoline scaffold continues to be a privileged structure in drug discovery, and a thorough characterization of derivatives like the one detailed herein is a critical step toward realizing their therapeutic potential.

References

- 1. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guidance: Solubility and Handling of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid

This compound belongs to the quinoline class of heterocyclic compounds. The presence of a trifluoromethyl group can enhance its metabolic stability and cell permeability, making it a valuable scaffold in drug discovery. Quinolone derivatives have been investigated for a range of biological activities, including the inhibition of enzymes such as dihydroorotate dehydrogenase (DHODH) and sirtuin 3 (SIRT3), as well as potential antileishmanial agents.[1][2][3] The carboxylic acid and hydroxyl moieties provide potential sites for hydrogen bonding and salt formation, influencing both its biological activity and physicochemical properties like solubility.

Solubility in Dimethyl Sulfoxide (DMSO)

While qualitatively described as soluble in organic solvents like DMSO, precise quantitative data for this compound is not consistently reported across chemical suppliers and databases. The solubility of a compound in DMSO is a critical parameter for its use in biological assays, as it dictates the maximum achievable stock concentration and the final concentration of DMSO in the assay medium, which can impact cellular health and experimental outcomes.

Factors Influencing Solubility

The solubility of this compound in DMSO can be influenced by several factors:

-

Purity of the Compound: Impurities can either enhance or decrease the apparent solubility.

-

Water Content of DMSO: DMSO is hygroscopic, and the presence of water can significantly affect the solubility of certain compounds. It is recommended to use anhydrous DMSO for preparing stock solutions.

-

Temperature: Solubility is generally temperature-dependent.

-

Physical Form: The crystalline or amorphous nature of the solid can impact its dissolution rate and equilibrium solubility.

Experimental Determination of Solubility in DMSO

Given the absence of readily available quantitative data, it is imperative for researchers to determine the solubility of this compound in DMSO empirically. The two primary methods for this are the determination of kinetic and thermodynamic solubility.

Kinetic Solubility Measurement

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.[4][5]

Experimental Protocol: Kinetic Solubility Determination by Nephelometry

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 50 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.

-

Addition to Aqueous Buffer: Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration that is tolerated by the intended biological assay (typically ≤1%).

-

Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking.[4]

-

Precipitation Detection: Measure the turbidity of each well using a laser nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility.[4]

Thermodynamic Solubility Measurement

Thermodynamic solubility represents the true equilibrium solubility of a compound in a solvent. This method is more time-consuming but provides a more accurate measure of solubility.[5][6]

Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of anhydrous DMSO in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

Separation of Undissolved Solid: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[6]

-

Calculation: Calculate the original concentration in the DMSO supernatant to determine the thermodynamic solubility.

Data Presentation

It is recommended to present solubility data in a clear and structured format.

Table 1: Solubility of this compound in DMSO

| Solubility Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method of Determination |

| Kinetic | 25 | Experimental Data | Experimental Data | Nephelometry |

| Thermodynamic | 25 | Experimental Data | Experimental Data | Shake-Flask (HPLC) |

Note: The molecular weight of this compound (C11H6F3NO3) is 257.16 g/mol .[7]

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a small molecule in DMSO.

References

- 1. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 4. enamine.net [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data and a representative synthetic protocol for 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the characterization and synthesis of quinoline-based compounds.

Predicted NMR Spectroscopic Data

Due to the limited availability of experimentally verified NMR data for this compound in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of the known data for the closely related ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate and established principles of NMR spectroscopy.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.90 - 9.10 | s | - |

| H-5 | 8.20 - 8.40 | d | 8.5 - 9.5 |

| H-6 | 7.70 - 7.90 | dd | 8.5 - 9.5, 1.5 - 2.5 |

| H-8 | 8.40 - 8.60 | d | 1.5 - 2.5 |

| 4-OH | 12.0 - 14.0 | br s | - |

| 3-COOH | 11.0 - 13.0 | br s | - |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The solvent is assumed to be DMSO-d₆.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 148 |

| C-3 | 110 - 113 |

| C-4 | 175 - 178 |

| C-4a | 140 - 143 |

| C-5 | 125 - 128 |

| C-6 | 122 - 125 (q, JCF ≈ 3-5 Hz) |

| C-7 | 128 - 131 (q, JCF ≈ 30-35 Hz) |

| C-8 | 118 - 121 |

| C-8a | 148 - 151 |

| -CF₃ | 123 - 126 (q, JCF ≈ 270-275 Hz) |

| -COOH | 168 - 171 |

Note: Chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm). The trifluoromethyl group introduces characteristic quartet (q) splitting for adjacent carbons due to C-F coupling.

Comparative Experimental NMR Data of Ethyl Ester Derivative

For reference and comparison, the following tables summarize the available experimental NMR data for ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.

Experimental ¹H NMR Data for Ethyl Ester

Table 3: Experimental ¹H NMR Data for Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.79 | s | - |

| H-5 | 8.28 | d | 8.8 |

| H-6 | 7.80 | dd | 8.8, 2.0 |

| H-8 | 8.51 | d | 2.0 |

| -OCH₂CH₃ | 4.35 | q | 7.1 |

| -OCH₂CH₃ | 1.35 | t | 7.1 |

| 4-OH | 12.1 (br s) | br s | - |

Note: Data obtained from publicly available spectra. Solvent is typically CDCl₃ or DMSO-d₆.

Experimental ¹³C NMR Data for Ethyl Ester

Table 4: Experimental ¹³C NMR Data for Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 146.5 |

| C-3 | 109.8 |

| C-4 | 176.2 |

| C-4a | 141.7 |

| C-5 | 126.1 |

| C-6 | 123.4 (q, JCF = 4 Hz) |

| C-7 | 129.5 (q, JCF = 32 Hz) |

| C-8 | 119.2 |

| C-8a | 149.3 |

| -CF₃ | 124.5 (q, JCF = 272 Hz) |

| -C=O (ester) | 166.8 |

| -OCH₂CH₃ | 61.5 |

| -OCH₂CH₃ | 14.3 |

Note: Data obtained from publicly available spectra. Solvent is typically CDCl₃ or DMSO-d₆.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction. The following is a generalized protocol.

Materials:

-

3-(Trifluoromethyl)aniline

-

Diethyl 2-(ethoxymethylene)malonate (DEEM)

-

Dowtherm A (or other high-boiling solvent)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask equipped with a condenser, 3-(trifluoromethyl)aniline and diethyl 2-(ethoxymethylene)malonate are mixed in equimolar amounts. The mixture is heated, typically at 100-130°C, for 1-2 hours. During this step, ethanol is eliminated.

-

Cyclization: The reaction mixture is then added to a preheated high-boiling solvent, such as Dowtherm A, at approximately 240-260°C. This promotes the thermal cyclization to form the ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. The reaction is typically monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide (e.g., 10% NaOH) and heated to reflux for 1-3 hours to hydrolyze the ester to the corresponding carboxylic acid salt.

-

Acidification and Isolation: The reaction mixture is cooled, and the aqueous layer is separated. The aqueous solution is then acidified with concentrated hydrochloric acid to a pH of approximately 2-3. The precipitated solid, this compound, is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

NMR Data Acquisition

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR: Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing TMS as an internal standard.

-

¹³C NMR: Samples are prepared by dissolving approximately 20-30 mg of the compound in 0.6 mL of a deuterated solvent. The chemical shifts are referenced to the solvent peak.

Visualizations

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Caption: Generalized workflow for the synthesis of this compound via the Gould-Jacobs reaction.

An In-depth Technical Guide on 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, a compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document consolidates available physicochemical data, outlines a detailed, generalized synthesis protocol, and explores its relevant biological context, particularly as a potential inhibitor of dihydroorotate dehydrogenase (DHODH). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] Within this class, 4-hydroxyquinoline-3-carboxylic acids have garnered significant attention as versatile scaffolds in drug discovery. The subject of this guide, this compound, incorporates a trifluoromethyl group, a common bioisostere for enhancing metabolic stability and binding affinity, and a carboxylic acid moiety crucial for interacting with biological targets.

Important Note on Crystal Structure: As of the date of this publication, a specific crystal structure for this compound has not been deposited in major crystallographic databases (including the Cambridge Structural Database and the Crystallography Open Database). Therefore, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates for this exact compound are not available. The information presented herein is based on publicly available data for the compound and its close analogs.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆F₃NO₃ | PubChem[2] |

| Molecular Weight | 257.16 g/mol | PubChem[2] |

| IUPAC Name | 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | PubChem[2] |

| CAS Number | 51776-97-7 | PubChem[2] |

| Physical Description | Off-white powder | Haz-Map[3] |

| XLogP3 | 2.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Synthesis and Experimental Protocols

The synthesis of 4-hydroxyquinoline-3-carboxylic acids is most commonly achieved through the Gould-Jacobs reaction.[4][5][6] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by thermal cyclization and subsequent hydrolysis of the resulting ester.

General Experimental Protocol: Gould-Jacobs Reaction

This protocol describes a generalized procedure for the synthesis of 4-hydroxyquinoline-3-carboxylic acids, which can be adapted for the preparation of this compound starting from 3-(trifluoromethyl)aniline.

Step 1: Condensation of 3-(Trifluoromethyl)aniline with Diethyl Ethoxymethylenemalonate (DEEMM)

-

In a round-bottom flask equipped with a reflux condenser, combine one equivalent of 3-(trifluoromethyl)aniline and a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.

-

The mixture is heated, typically at 100-140°C, for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the ethanol formed during the reaction is removed under reduced pressure to yield the intermediate, diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate.

Step 2: Thermal Cyclization

-

The crude intermediate from Step 1 is added to a high-boiling point solvent, such as Dowtherm A or mineral oil.

-

The mixture is heated to a high temperature, typically 240-260°C, for 15-30 minutes. This high temperature is crucial for the intramolecular cyclization to form the quinoline ring.

-

The reaction mixture is then cooled, and the cyclized product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, often precipitates and can be collected by filtration.

Step 3: Hydrolysis

-

The crude ethyl ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (e.g., 2 M).

-

The mixture is heated to reflux for 2-4 hours until the ester is fully hydrolyzed. The reaction can be monitored by TLC.

-

After cooling the reaction mixture to room temperature, it is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 4-5.

-

The precipitated solid, this compound, is collected by filtration, washed with water, and dried under vacuum.

Biological Activity and Signaling Pathways

Derivatives of quinoline-4-carboxylic acid have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH).[7][8][9] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, thereby arresting cell cycle progression and exerting antiproliferative effects.[9]

The trifluoromethyl substituent at the 7-position and the carboxylic acid at the 3-position of the quinoline scaffold are important for the inhibitory activity against DHODH. The carboxylic acid group often forms crucial hydrogen bonding interactions within the active site of the enzyme.

Conclusion

This compound is a synthetically accessible compound with significant potential in medicinal chemistry. While its solid-state structure remains to be elucidated, its physicochemical properties and the established biological activity of related analogs suggest it is a promising scaffold for the development of novel therapeutics, particularly as an inhibitor of dihydroorotate dehydrogenase. The experimental protocols and biological context provided in this guide offer a solid foundation for further research and development efforts targeting this and related quinoline derivatives.

References

- 1. 4-Hydroxyquinoline | Antibacterial | TargetMol [targetmol.com]

- 2. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid. It includes a detailed synthesis protocol, experimental methodologies for assessing its biological activity, and a summary of available quantitative data.

Core Chemical and Physical Properties

4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of molecules. The presence of the trifluoromethyl group at the 7-position is expected to influence its lipophilicity and electronic properties, which can, in turn, affect its biological activity and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆F₃NO₃ | [1][2] |

| Molecular Weight | 257.17 g/mol | [1][2][3][4] |

| IUPAC Name | 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid | [1] |

| CAS Number | 51776-97-7 | [1][2] |

| Physical Description | Off-white powder | [1] |

| Melting Point | 270-272 °C | [4] |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Experimental Protocols

The synthesis of 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid can be achieved through a multi-step process, with the core quinolone structure being formed via the Gould-Jacobs reaction[5][6][7]. This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Proposed Synthetic Pathway

A plausible synthetic route starting from 3-(trifluoromethyl)aniline is outlined below.

Detailed Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a generalized procedure based on established methods for similar quinolone syntheses[5][6][7].

Step 1: Condensation of 3-(Trifluoromethyl)aniline with Diethyl Ethoxymethylenemalonate

-

In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent)[7].

-

Heat the mixture to 125 °C and maintain this temperature for 1-2 hours[7]. During this time, ethanol will distill off as a byproduct.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, the intermediate, ethyl 2-((3-(trifluoromethyl)phenyl)amino)methylenemalonate, can be used directly in the next step or purified if necessary.

Step 2: Thermal Cyclization

-

In a separate flask equipped with a reflux condenser, heat a high-boiling inert solvent such as Dowtherm A or diphenyl ether to 250 °C[7].

-

Slowly add the crude intermediate from Step 1 to the hot solvent.

-

Maintain the reaction mixture at 250 °C for 15-30 minutes to effect cyclization[7].

-

Cool the reaction mixture to room temperature, which should cause the product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, to precipitate.

-

Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

Step 3: Hydrolysis

-

Suspend the crude ethyl ester from Step 2 in a solution of sodium hydroxide (e.g., 2 M)[8].

-

Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate with a suitable acid (e.g., 2 M HCl) to a pH of approximately 2-3.

-

The desired product, 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid, will precipitate out of solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Biological Activity and Mechanism of Action

While specific biological data for 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is limited in publicly available literature, the broader class of fluoroquinolones is well-known for its antibacterial and, more recently, anticancer activities[9][10]. The primary mechanism of action for these compounds involves the inhibition of type II topoisomerases, namely DNA gyrase in bacteria and topoisomerase II in eukaryotic cells[10].

Proposed Mechanism of Action: Topoisomerase II Inhibition

Fluoroquinolones stabilize the covalent complex between DNA and topoisomerase II, leading to the accumulation of double-strand breaks in the DNA. This disruption of DNA replication and repair processes ultimately triggers apoptosis in susceptible cells.

Representative Biological Data for 7-(Trifluoromethyl) Quinolone Derivatives

The following table summarizes the reported biological activities of some 7-(trifluoromethyl) substituted quinolone derivatives. It is important to note that these are not for the exact title compound but for structurally related molecules.

| Compound | Activity | Assay | Result | Source |

| RO 23-6240 (a trifluorinated quinolone) | Antibacterial | MIC against Enterobacteriaceae | ≤2.0 µg/mL for >99% of isolates | [11] |

| CS-940 (a new trifluorinated quinolone) | Antibacterial | MIC₉₀ against Acinetobacter spp. | 0.03 µg/mL | [12] |

| Ciprofloxacin Derivative (with trifluoromethyl group) | Anticancer | IC₅₀ against various cancer cell lines | 1.69 to 3.36 µM | [13] |

| Norfloxacin Derivative 73 | Anticancer | IC₅₀ against PC3 (prostate cancer) | 2.33 µM | [9] |

| Norfloxacin Derivative 73 | Anticancer | IC₅₀ against MCF7 (breast cancer) | 2.27 µM | [9] |

Experimental Protocols for Biological Assays

3.3.1. DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase[14][15][16][17].

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), KCl, MgCl₂, ATP, DTT, spermidine, and bovine serum albumin[14].

-

Compound Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction tubes.

-

Enzyme and Substrate Addition: Add relaxed pBR322 plasmid DNA and a mixture of DNA gyrase A and B subunits[14].

-

Incubation: Incubate the reaction mixture at 37 °C for 1 hour[17].

-

Reaction Termination and Analysis: Stop the reaction by adding a stop solution containing SDS and EDTA. Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

3.3.2. Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II[18][19][20][21].

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), NaCl, MgCl₂, DTT, and ATP[21].

-

Compound Addition: Add the test compound at various concentrations.

-

Enzyme and Substrate Addition: Add kDNA and purified human topoisomerase II alpha or beta[20].

-

Incubation: Incubate the reaction at 37 °C for 30 minutes[21].

-

Reaction Termination and Analysis: Terminate the reaction with SDS and proteinase K. The products are then separated by agarose gel electrophoresis. Inhibition is indicated by the persistence of catenated kDNA.

Pharmacokinetic Properties

| Parameter | General Fluoroquinolone Profile | Source |

| Bioavailability | Moderate to excellent (50-98%) | [18] |

| Volume of Distribution | High (>1.5 L/kg) | [18] |

| Protein Binding | Variable | [22] |

| Elimination Half-life | Moderate to long | [18] |

| Metabolism | Varies from extensive hepatic metabolism to predominantly renal excretion | [18] |

Experimental Protocol for Pharmacokinetic Study in Rodents

A general protocol for a basic pharmacokinetic study in rats is as follows:

-

Animal Model: Use adult male Wistar or Sprague-Dawley rats.

-

Drug Administration: Administer the test compound intravenously (IV) via the tail vein and orally (PO) by gavage.

-

Blood Sampling: Collect blood samples from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of the drug in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t₁/₂ (half-life), and bioavailability using appropriate software.

Conclusion

4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid is a promising scaffold for the development of novel therapeutic agents, potentially with antibacterial and anticancer activities. Its synthesis can be readily achieved using established quinolone synthesis methodologies. While specific biological and pharmacokinetic data for this compound are scarce, the known properties of related fluoroquinolones suggest that it likely targets type II topoisomerases. Further in-depth studies are warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to initiate such investigations.

References

- 1. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 51776-97-7 | 4-Oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid - Synblock [synblock.com]

- 3. 51776-97-7 CAS MSDS (1,4-dihydro-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-OXO-7-(TRIFLUOROMETHYL)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID CAS#: [amp.chemicalbook.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. RO 23-6240 (AM-833), a new fluoroquinolone: in vitro antimicrobial activity and tentative disk diffusion interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of CS-940, a new trifluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 14. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. topogen.com [topogen.com]

- 22. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

The Biological Profile of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid: A Technical Overview for Drug Discovery Professionals

An In-depth Examination of a Promising Scaffold in Modern Therapeutics

Introduction: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a synthetic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid, heterocyclic core structure, featuring a trifluoromethyl group and a carboxylic acid moiety, provides a unique pharmacophore for interaction with various biological targets. This technical guide serves to consolidate the current understanding of the biological activities of this quinoline derivative and its close analogs, offering a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development. The primary focus will be on its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), with additional exploration of its anti-inflammatory properties and effects on cellular respiration.

Core Biological Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The most well-documented biological activity of the 4-hydroxyquinoline-3-carboxylic acid scaffold is the inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a crucial mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA. Consequently, the inhibition of DHODH disrupts the supply of these vital precursors, leading to a halt in cell proliferation and growth.[1]

Rapidly dividing cells, such as cancer cells and activated lymphocytes, are particularly dependent on the de novo pyrimidine synthesis pathway, making DHODH an attractive therapeutic target for cancer and autoimmune diseases.[1]

Quantitative Analysis of DHODH Inhibition by Analogs

| Compound ID | Structure | Target | IC50 (nM) | Reference |

| Analog 41 | 2-(3-fluoro-3'-methoxybiphenyl-4-yl)-4-hydroxyquinoline-3-carboxylic acid | Human DHODH | 9.71 ± 1.4 | [1][2] |

| Analog 43 | 4-hydroxy-2-(3'-methoxy-3-(trifluoromethoxy)biphenyl-4-yl)quinoline-3-carboxylic acid | Human DHODH | 26.2 ± 1.8 | [1][2] |

| Analog 46 | 2-(3'-methoxy-[1,1'-biphenyl]-4-yl)-4-hydroxy-1,7-naphthyridine-3-carboxylic acid | Human DHODH | 28.3 ± 3.3 | [1][2] |

Downstream Signaling and Cellular Consequences of DHODH Inhibition

The inhibition of DHODH triggers a cascade of downstream cellular events beyond the immediate depletion of pyrimidines. These effects contribute to the therapeutic potential of DHODH inhibitors.

De Novo Pyrimidine Biosynthesis Pathway

The primary consequence of DHODH inhibition is the disruption of the de novo pyrimidine biosynthesis pathway. This leads to a reduction in the intracellular pool of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway.

Other Investigated Biological Activities

Beyond DHODH inhibition, the 4-hydroxyquinoline-3-carboxylic acid scaffold has been explored for other potential therapeutic applications.

Anti-inflammatory and Analgesic Properties

Derivatives of 7-(trifluoromethyl)quinoline have been synthesized and evaluated for their anti-inflammatory and analgesic activities. While direct data for the title compound is lacking, a study on related compounds showed that a derivative, 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide, exhibited anti-inflammatory activity comparable to indomethacin in a carrageenan-induced rat paw edema model.[3] This suggests that the 7-(trifluoromethyl)quinoline core may contribute to anti-inflammatory effects.

Inhibition of Cellular Respiration

Research has indicated that 7-substituted 4-hydroxyquinoline-3-carboxylic acids can act as inhibitors of cellular respiration.[4] These studies have shown that the inhibition of respiration in Ehrlich ascites cells is related to the lipophilicity of the substituents. The proposed mechanism involves the inhibition of key enzymes in cellular respiration, such as malate dehydrogenase.[4]

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in the literature for evaluating the biological activity of 4-hydroxyquinoline-3-carboxylic acid analogs.

DHODH Inhibition Assay (Enzymatic Assay)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against human DHODH.

Objective: To determine the IC50 value of a test compound against recombinant human DHODH.

Principle: The assay measures the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which acts as an artificial electron acceptor for the DHODH-catalyzed oxidation of dihydroorotate. The rate of DCIP reduction is monitored by the decrease in absorbance at a specific wavelength.

Materials:

-

Recombinant human DHODH enzyme

-

L-Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

Test compound (e.g., this compound analog) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control) to each well.

-

Add 178 µL of the DHODH enzyme solution (at a predetermined concentration in assay buffer) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer.

-

Initiate the reaction by adding 20 µL of the reaction mixture to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader in kinetic mode.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Experimental Workflow for DHODH Inhibition Assay.

Conclusion

This compound and its analogs represent a promising class of compounds with significant biological activity, primarily as inhibitors of dihydroorotate dehydrogenase. This activity holds therapeutic potential for the treatment of cancer and autoimmune diseases. While quantitative data for the specific title compound remains to be fully elucidated in publicly available literature, the consistent and potent activity of its close analogs underscores the importance of this chemical scaffold. Further research into its anti-inflammatory and cellular respiration inhibitory effects may reveal additional therapeutic avenues. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists working to further characterize and develop this intriguing molecule and its derivatives.

References

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

A comprehensive exploration of the potential biological activities of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid remains a significant area of scientific inquiry. While direct, in-depth studies on the specific mechanism of action for this compound are not extensively documented in publicly available literature, an analysis of its structural motifs—the quinoline core, the carboxylic acid group, and the trifluoromethyl substituent—provides a foundation for postulating its potential biological roles and guiding future research.

The quinoline scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2] These include, but are not limited to, anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2] The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This strategic functionalization often leads to improved pharmacokinetic and pharmacodynamic profiles.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential mechanisms of action of this compound by examining the known activities of structurally related compounds. It is crucial to emphasize that the following sections are based on inferences from analogous molecules and serve as a guide for hypothesis-driven research rather than a definitive description of this specific compound's biological function.

Potential Therapeutic Applications and Biological Activities

Based on the activities of related quinoline-3-carboxylic acid and trifluoromethylquinoline derivatives, this compound could potentially exhibit a range of biological effects.

Potential as an Anticancer Agent

Numerous quinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1][5] The proposed mechanisms for their anticancer effects are diverse and include the inhibition of key enzymes involved in cell growth and proliferation, induction of apoptosis, and interference with DNA replication and repair processes.[6]

Specifically, some quinoline-3-carboxylic acid derivatives have been investigated as inhibitors of enzymes such as protein kinase CK2 and dihydroorotate dehydrogenase (DHODH), both of which are implicated in cancer progression.[7][8][9] Furthermore, the trifluoromethyl group has been shown to enhance the anticancer activity of certain compounds.[3]

Potential as an Anti-inflammatory Agent

Certain quinoline derivatives have displayed significant anti-inflammatory properties.[10] The mechanism underlying this activity may involve the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production or the interference with enzymes like cyclooxygenases (COX).

Potential as an Antimicrobial Agent

The quinoline core is a hallmark of several successful antimicrobial agents. The proposed mechanisms of antimicrobial action for quinoline derivatives often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.

Potential as an Antimalarial Agent

Trifluoromethylquinoline derivatives have shown promise as antimalarial agents.[11] Their mechanism of action is thought to involve the inhibition of hemozoin formation in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death.[11]

Postulated Signaling Pathway Involvement

Given the potential enzymatic targets of quinoline derivatives, several key signaling pathways could be modulated by this compound. The following diagram illustrates a hypothetical workflow for investigating the potential impact of the compound on a generic cancer cell signaling pathway.

Future Directions and Experimental Protocols

To elucidate the precise mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following outlines potential experimental protocols that could be employed.

Enzyme Inhibition Assays

-

Protocol: To assess the inhibitory potential against specific kinases (e.g., CK2, EGFR, HER2) or other enzymes like DHODH, in vitro enzymatic assays would be conducted. This would involve incubating the purified enzyme with its substrate and varying concentrations of the test compound. The enzyme activity would be measured using an appropriate detection method, such as spectrophotometry, fluorescence, or radioactivity. IC50 values would then be calculated to quantify the compound's inhibitory potency.

Cell-Based Assays

-

Protocol: The antiproliferative effects of the compound would be evaluated against a panel of human cancer cell lines. Cells would be treated with a range of compound concentrations for a defined period (e.g., 72 hours). Cell viability would be assessed using assays such as the MTT or CellTiter-Glo assay. This would determine the compound's potency (IC50) in a cellular context.

Western Blot Analysis

-

Protocol: To investigate the impact on specific signaling pathways, cancer cells would be treated with the compound, and whole-cell lysates would be prepared. Proteins of interest (e.g., total and phosphorylated forms of kinases) would be separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. This would reveal whether the compound inhibits the phosphorylation and activation of key signaling proteins.

Molecular Docking Studies

-

Protocol: In silico molecular docking studies could be performed to predict the binding mode of this compound to the active site of potential target enzymes. This would provide insights into the potential molecular interactions and guide the design of more potent analogs.

Conclusion

While the specific mechanism of action for this compound is yet to be fully characterized, its chemical structure suggests a high potential for diverse and significant biological activities. Drawing parallels from structurally related quinoline and trifluoromethyl-containing compounds provides a rational basis for future investigations into its anticancer, anti-inflammatory, and antimicrobial properties. The experimental approaches outlined in this guide offer a roadmap for researchers to systematically unravel the therapeutic potential of this intriguing molecule. Further dedicated research is imperative to validate these hypotheses and to fully understand the compound's pharmacological profile.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Storing 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, a crucial compound in various research and development endeavors. Ensuring the stability and integrity of this compound is paramount for reproducible experimental results and the development of safe and effective pharmaceuticals.

General Storage and Handling Recommendations

Proper storage and handling are the first line of defense in preserving the chemical integrity of this compound. The following guidelines are based on general best practices for quinoline derivatives and related chemical compounds.

Storage Conditions:

To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed to prevent moisture ingress and contamination.[1][2] The product is chemically stable under standard ambient conditions (room temperature).[2] For long-term storage, a cool and dry place is recommended.[1]

Light Sensitivity:

This compound is noted to be light-sensitive.[2] Therefore, it is imperative to store it in a light-resistant container, such as an amber glass vial, or in a dark cabinet to prevent photodegradation.

Incompatible Substances:

Avoid storing this compound with strong oxidizing agents.[1] It is also advisable to segregate it from incompatible materials such as bases and reactive metals to prevent any potential reactions.

Handling Precautions:

When handling this compound, appropriate personal protective equipment (PPE) should be worn, including gloves, eye protection, and a lab coat.[1][2] Handling should be carried out in a well-ventilated area or under a fume hood to avoid inhalation of any dust or fumes.[1][2] After handling, it is important to wash hands thoroughly.[2]

Stability Profile and Degradation Pathways

While specific quantitative stability data for this compound is not extensively available in public literature, an understanding of its potential degradation pathways can be inferred from the general chemistry of quinoline carboxylic acids. Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.

Forced degradation studies, also known as stress testing, are crucial for understanding the intrinsic stability of a drug substance.[3][4][5] These studies typically involve exposing the compound to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acidic and basic conditions, oxidation, and photolysis.[4][5] The goal is to induce degradation and identify the resulting degradation products.[3][4] This information is vital for developing stable formulations and establishing appropriate storage conditions and shelf-life.[4]

Potential Degradation Pathways:

-

Hydrolysis: The carboxylic acid and hydroxyl groups on the quinoline ring may be susceptible to hydrolysis under extreme pH conditions.

-

Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized derivatives.

-

Photodegradation: As the compound is light-sensitive, exposure to UV or visible light could induce photochemical reactions, leading to the formation of various degradation products.

-

Decarboxylation: At elevated temperatures, the carboxylic acid group might be lost through decarboxylation.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound, a robust stability testing program should be implemented. This involves using validated, stability-indicating analytical methods.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and stability of pharmaceutical compounds. A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Methodology:

-

Column: A reversed-phase C18 column is typically suitable for the separation of quinoline derivatives.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed. The pH of the aqueous phase should be optimized for the best separation.

-

Detection: UV detection is commonly used for quinoline derivatives due to their chromophoric nature. The detection wavelength should be selected based on the UV spectrum of the compound to ensure maximum sensitivity.

-

Forced Degradation Sample Analysis: Samples subjected to forced degradation conditions (acid, base, oxidation, heat, and light) are analyzed to demonstrate the method's ability to separate the parent compound from its degradation products.

-

Validation: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Spectrophotometric Analysis

UV-Vis spectrophotometry can be a simpler and more rapid method for routine quality control, although it may lack the specificity of HPLC for stability studies. It can be used to determine the concentration of the compound in solution and to monitor for changes in the absorbance spectrum that may indicate degradation.

Data Presentation

The following tables provide a structured summary of the recommended storage conditions and a template for presenting stability data.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Cool, Room Temperature | To minimize thermal degradation.[1][2] |

| Humidity | Dry | To prevent hydrolysis and degradation due to moisture.[1][2] |

| Light | Protected from light (e.g., amber vial, dark cabinet) | To prevent photodegradation.[2] |

| Container | Tightly sealed | To prevent contamination and moisture ingress.[1][2] |

| Atmosphere | Well-ventilated area | For safety and to prevent accumulation of any potential vapors.[1] |

Table 2: Example Stability Data Summary

| Storage Condition | Time Point | Appearance | Assay (% of Initial) | Total Impurities (%) |

| 25°C / 60% RH | 0 Months | White to off-white powder | 100.0 | 0.1 |